1-Boc-3-(amino)azetidine
Overview
Description
1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a nitrogen-containing heterocyclic compound. It is characterized by a four-membered azetidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
1-Boc-3-(amino)azetidine can be synthesized through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Another approach involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The azetidine ring can undergo [2+2] cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .
Scientific Research Applications
1-Boc-3-(amino)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Boc-3-(amino)azetidine can be compared with other similar compounds such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group at the second position.
3-(Boc-amino)azetidine: Similar to this compound but with the Boc group at a different position.
Azetidine-3-carboxylic acid: Contains a carboxyl group at the third position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLRFGDZJSQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363973 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-78-2 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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